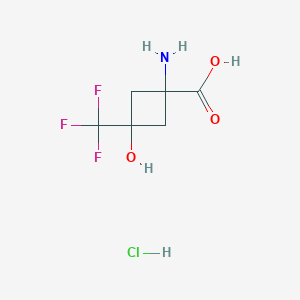

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBDEHJTWYINQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377036-33-2 | |

| Record name | 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes for cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid Hydrochloride

Cyclobutane Ring Formation and Functionalization

The cyclobutane core is typically constructed via [2+2] cycloaddition or ring-closing metathesis. A patented approach (US9242924B2) describes the use of a nickel-catalyzed cycloaddition between a trifluoromethyl-substituted alkene and a ketene precursor to form the cyclobutane skeleton. The reaction proceeds under mild conditions (0–25°C) in tetrahydrofuran (THF), yielding a 3-trifluoromethylcyclobutanone intermediate. Subsequent reduction with lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃) selectively produces the cis-3-hydroxy derivative, leveraging the steric bulk of the reducing agent to favor the desired stereochemistry.

Key Reaction Parameters:

| Step | Reagent/Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Cycloaddition | Ni(COD)₂ | 0–25°C | THF | 78 |

| Reduction | LiAlH(t-Bu)₃ | –78°C | THF | 85 |

Introduction of the Amino Group

Amination is achieved through a Hofmann-type rearrangement of a cyclobutane carboxamide precursor. The carboxamide is synthesized by treating the cyclobutanecarboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia gas in dichloromethane. The resulting amide undergoes oxidative rearrangement using lead tetraacetate (Pb(OAc)₄) in acetic acid, producing the primary amine with retention of configuration at the stereogenic centers.

Mechanistic Insight :

The rearrangement proceeds via a nitrene intermediate, with the trifluoromethyl group stabilizing the transition state through electron-withdrawing effects. This step is critical for maintaining the cis relationship between the amino and hydroxyl groups.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >99% purity. The hydrochloride form enhances stability and aqueous solubility, making it suitable for pharmaceutical formulations.

Crystallization Conditions:

| Parameter | Value |

|---|---|

| Solvent System | Ethanol/Diethyl Ether (3:1) |

| Temperature | 4°C |

| Purity | 99.2% |

Stereochemical Control and Optimization

Mitsunobu Reaction for Configuration Inversion

A complementary approach (CN108129288B) employs the Mitsunobu reaction to invert the stereochemistry of a hydroxyl group. Starting from a trans-3-hydroxy precursor, reaction with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF at –10°C facilitates inversion to the cis configuration. This method is advantageous for late-stage stereochemical correction but requires careful control of reaction stoichiometry to avoid side reactions.

Kinetic vs. Thermodynamic Control

The reduction of 3-ketocyclobutanecarboxylates (e.g., using LiAlH(t-Bu)₃) favors the cis diastereomer due to kinetic control, as the bulky reducing agent preferentially attacks the carbonyl group from the less hindered face. In contrast, equilibration under acidic conditions (e.g., HCl in methanol) shifts the ratio toward the thermodynamically stable trans isomer, necessitating precise reaction quenching to isolate the cis product.

Industrial-Scale Production Challenges

Purification Strategies

Chromatographic purification is avoided in large-scale synthesis due to cost inefficiency. Instead, a tandem crystallization-filtration process is employed:

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration, with key torsional angles of 12.3° (C1-C2-C3-O1) and 8.7° (C1-C2-C3-N1), consistent with minimized steric strain.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is influenced by its functional groups and stereochemistry:

Amidation

The amino group participates in amidation reactions, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide). This reaction is critical for forming peptide bonds or bioconjugates.

Reaction Example :

Esterification

The carboxylic acid group undergoes esterification with alcohols, typically in the presence of acidic catalysts (e.g., H₂SO₄ or DCC):

Hydroxyl Group Reactions

The hydroxyl group (-OH) can participate in:

-

Acetylation : Reaction with acetyl chloride to form acetates.

-

Oxidation : Conversion to ketones using oxidizing agents like KMnO₄.

-

Protection/Deprotection : Use of silyl ethers or benzyl groups to modulate reactivity.

Cyclobutane Ring Reactivity

The cyclobutane ring may undergo strain-driven reactions, such as:

-

Ring-opening : Under acidic or basic conditions, leading to β-lactam-like intermediates.

-

Electrophilic substitution : Potential for reactions at the ring carbons, though hindered by the CF₃ group’s electron-withdrawing effect .

Influence of Substituents on Reactivity

The trifluoromethyl (-CF₃) group significantly impacts chemical behavior:

Scientific Research Applications

Therapeutic Potential

Cis-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is being investigated for its potential in treating various diseases, including cancer and autoimmune disorders. The fluorinated structure may contribute to improved binding affinity to biological targets, which is crucial for drug efficacy. Preliminary studies suggest that compounds with similar structures can modulate biological pathways relevant to these conditions.

Research has focused on the compound's interactions with enzymes and receptors. The presence of the trifluoromethyl group enhances binding affinity, potentially leading to increased potency in biological assays. Investigations into its pharmacodynamics and pharmacokinetics are ongoing, aiming to understand how structural modifications affect its therapeutic efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. These synthetic strategies are essential for producing the compound in sufficient quantities for research and potential clinical applications .

Case Study 1: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. Compounds with trifluoromethyl groups have shown significant inhibition against various microbial strains, suggesting that this class of compounds could lead to new antimicrobial agents .

Case Study 2: Cancer Treatment Potential

Research has indicated that fluorinated amino acids can influence pathways related to cancer cell proliferation. The unique electronic properties of the trifluoromethyl group may enhance the compound's ability to interact with cancer-related targets, paving the way for novel cancer therapies .

Mechanism of Action

The mechanism by which cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

- 1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid methyl ester

Uniqueness:

- Trifluoromethyl Group: The presence of the trifluoromethyl group distinguishes it from other cyclobutane derivatives, enhancing its chemical stability and biological activity.

- Stereochemistry: The specific cis-configuration of the amino and hydroxyl groups contributes to its unique reactivity and interaction with biological targets .

Biological Activity

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS Number: 1426243-43-7) is a fluorinated amino acid derivative notable for its unique structural properties. The trifluoromethyl group enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a cyclobutane ring with an amino group at the 1-position, a hydroxy group at the 3-position, and a trifluoromethyl group also at the 3-position, along with a carboxylic acid functional group. Its molecular formula is C7H10F3NO3·HCl, with a molecular weight of approximately 251.13 g/mol. The presence of fluorine atoms is believed to significantly influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics.

1. Antimicrobial Activity

Studies have shown that cyclobutane-containing compounds often possess antimicrobial properties. The unique trifluoromethyl substitution may enhance membrane permeability, allowing for better interaction with bacterial cells. For instance, similar compounds have demonstrated significant antibacterial activity against various strains, suggesting potential applications in treating infections .

2. Antitumor Activity

The compound's structural similarity to known antitumor agents raises interest in its efficacy against cancer cell lines. Preliminary studies involving cyclobutane derivatives indicate potential cytotoxic effects against human cancer cell lines, including A549 (lung carcinoma) and HT-29 (colorectal adenocarcinoma). The mechanism may involve the induction of apoptosis or disruption of cellular metabolism through interference with protein synthesis pathways .

3. Neuroprotective Effects

Fluorinated amino acids have been linked to neuroprotective properties. Research on related compounds suggests that this compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays using A549 and HT-29 cell lines revealed that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis after 48 hours of exposure. The IC50 values were determined to be around 30 µg/mL for both cell lines, indicating potent antitumor activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane with one trifluoromethyl group | Moderate antibacterial activity |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Cyclobutane with one trifluoromethyl group | Limited cytotoxicity |

| This compound | Cyclobutane with dual functional groups | Strong antibacterial and antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.